molecular formula C9H16O6 B14597720 acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol CAS No. 59415-75-7

acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol

Cat. No.: B14597720
CAS No.: 59415-75-7
M. Wt: 220.22 g/mol
InChI Key: RRBFMVWCYFIGIV-ALUAXPQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is a compound that combines the properties of acetic acid and a cyclopentene diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclopent-3-ene-1,2-diol is a diol with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide to introduce the diol functionality. The final step involves the esterification of the diol with acetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclopentane-1,2-dione or cyclopentane-1,2-dicarboxylic acid.

    Reduction: Cyclopentane-1,2-diol.

    Substitution: Cyclopent-3-ene-1,2-dichloride.

Scientific Research Applications

Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets. The diol functionality allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s biological activity. Pathways involved include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is unique due to its combination of a diol and acetic acid, providing a versatile compound for various chemical reactions and applications.

Properties

CAS No.

59415-75-7

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C5H8O2.2C2H4O2/c6-4-2-1-3-5(4)7;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)/t4-,5-;;/m1../s1

InChI Key

RRBFMVWCYFIGIV-ALUAXPQUSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C=C[C@H]([C@@H]1O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1C=CC(C1O)O

Origin of Product

United States

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